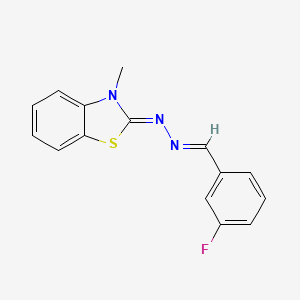

![molecular formula C21H28ClFN2O2 B5579703 9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" involves complex organic synthesis strategies, including Michael addition reactions, spirocyclization, and divergent synthesis approaches. A key aspect of synthesizing these compounds is the formation of the spiro[5.5]undecan-3-one framework, which requires precise control over reaction conditions to ensure the desired stereochemistry and substitution pattern. For example, Yang et al. (2008) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of synthetic methods for this class of compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound of interest, is characterized by X-ray diffraction and NMR spectroscopy. These techniques provide insights into the three-dimensional conformation of the molecule, the arrangement of substituents, and the stereochemistry of the spiro center. Sun et al. (2010) used crystal X-ray diffraction guided NMR analysis to elucidate the structures of related compounds, demonstrating the complex shielding effects and stereochemical considerations inherent to these molecules (Sun et al., 2010).

Scientific Research Applications

Antihypertensive Applications

A study highlighted the antihypertensive screening of 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in rats, with significant activity attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This suggests potential therapeutic applications in managing hypertension.

Synthesis and Photophysical Studies

Research on diazaspiro[5.5]undecane derivatives has explored their synthesis and photophysical behavior, including solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations. These studies provide insights into the solvent effects on the spectral properties of diazaspiro compounds, offering a foundation for further photophysical applications (Aggarwal & Khurana, 2015).

Spirocyclization Techniques

Intramolecular spirocyclization of pyridine substrates has been utilized for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing a method for easy achievement of these complex structures (Parameswarappa & Pigge, 2011). This highlights the chemical versatility and potential for diverse applications of diazaspiro compounds.

Catalyst-Free Synthesis

An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via double Michael addition reaction has been developed, demonstrating high yield and confirming structures through X-ray analysis. This method underscores the adaptability of diazaspiro compounds for various synthetic applications (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure and Spectroscopic Investigations

The synthesis of novel fluorinated spiro-heterocycles and their characterization through single-crystal X-ray diffraction, FT-IR, NMR techniques, and DFT calculations, offer insights into their molecular structure and potential utility in material science and pharmaceutical research (Islam et al., 2015).

properties

IUPAC Name |

9-[(3-chloro-4-fluorophenyl)methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClFN2O2/c22-18-12-16(3-4-19(18)23)13-24-9-7-21(8-10-24)6-5-20(26)25(15-21)14-17-2-1-11-27-17/h3-4,12,17H,1-2,5-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQCAKPHAPZENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

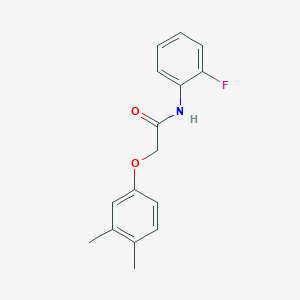

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

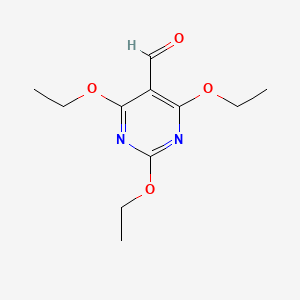

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

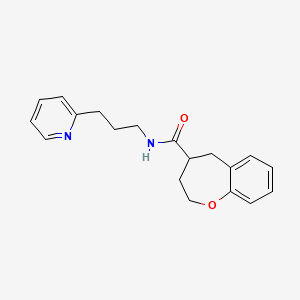

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)